

An In-Depth Technical Guide to the Crystallography of Whewellite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Whewellite
Cat. No.:	B087421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system and space group of **whewellite** ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$), a mineral of significant interest in biomineralization, particularly in the formation of kidney stones. This document synthesizes crystallographic data from key scientific studies, details the experimental protocols for its structural determination, and presents a logical workflow for these advanced analytical techniques.

Whewellite Crystal Structure: A Summary

Whewellite is a hydrated calcium oxalate mineral.^{[1][2]} Its crystalline structure is of paramount importance for understanding its formation and interaction with potential inhibitors, a key aspect of drug development for conditions such as nephrolithiasis.

The crystal structure of **whewellite** has been determined to belong to the monoclinic crystal system.^{[1][3][4]} This system is characterized by three unequal axes, with one oblique angle and two right angles. The internationally recognized Hermann-Mauguin symbol for its space group is $\text{P}2_1/\text{c}$.^{[1][2][5]} This notation indicates a primitive unit cell (P) with a two-fold screw axis (2_1) perpendicular to a glide plane (c). An alternative but equivalent setting for this space group is $\text{P}2_1/\text{b}$.^[3]

Quantitative Crystallographic Data

The unit cell parameters of **whewellite** have been precisely determined through single-crystal X-ray diffraction studies. The data presented below are from two key studies: a room temperature analysis by Tazzoli and Domeneghetti (1980) and a low-temperature (123 K) re-investigation which allowed for the precise location of hydrogen atoms.

Parameter	Tazzoli & Domeneghetti (1980) [Room Temp]	Echigo et al. (2005) [123 K]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a-axis (Å)	6.290(1)	6.239(1)
b-axis (Å)	14.583(1)	14.563(2)
c-axis (Å)	10.116(1)	10.015(2)
Angle β (°)	109.46(2)	109.38(2)
Volume (Å ³)	874.90	857.5(3)
Z (formula units)	8	8
R-factor	0.033	0.054

Experimental Protocols for Crystal Structure Determination

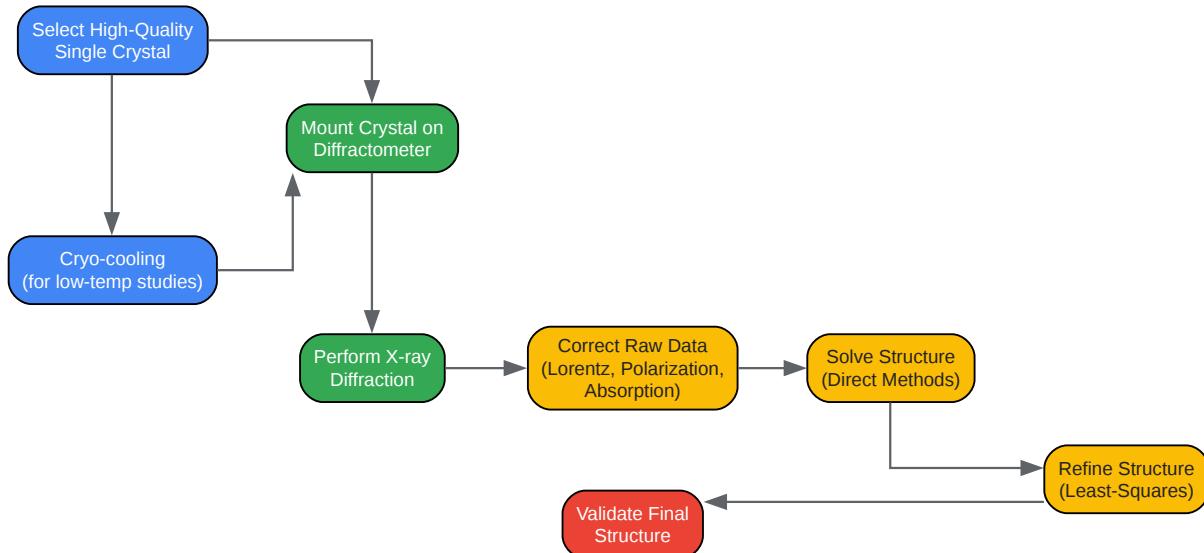
The determination of **whewellite**'s crystal structure is a multi-step process involving sample preparation, data collection, and structure refinement. The methodologies outlined below are based on published research.

Single-Crystal X-ray Diffraction (Room Temperature)

This protocol is based on the work of Tazzoli and Domeneghetti (1980).

- **Crystal Selection:** A suitable single crystal of **whewellite** is selected. The crystal should be free of cracks and inclusions.

- Data Collection: X-ray diffraction data are collected using a single-crystal diffractometer.
- Structure Solution and Refinement: The crystal structure is solved using direct methods. The initial model is then refined using a full-matrix least-squares method. In this study, the refinement was carried out until a final R-factor of 0.033 was achieved. Three of the four hydrogen atoms were located from a difference Fourier map. It was noted that the two independent water molecules occupy split positions.


Low-Temperature Single-Crystal X-ray Diffraction

This protocol follows the re-investigation of the **whewellite** structure at 123 K.

- Sample Preparation: A single crystal of **whewellite** is carefully immersed in liquid nitrogen for an extended period (e.g., 6 days) to ensure thermal equilibrium.
- Mounting: The cryo-cooled crystal is immediately mounted on the diffractometer, which is maintained at 123 K.
- Data Collection: Data is collected using an imaging-plate diffractometer system (e.g., Rigaku RAXIS-RAPID) with a graphite monochromator for Mo-K α radiation. The system is connected to a liquid nitrogen cryostat to maintain the low temperature.
- Data Correction: The collected intensity data are corrected for Lorentz, absorption, and polarization effects.
- Structure Refinement: The refinement process begins with the positional parameters from a previous reliable study (such as Tazzoli and Domeneghetti, 1980). The structure is then refined using full-matrix least-squares analyses on F^2 . This low-temperature study successfully located all hydrogen atoms.

Visualized Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a compound like **whewellite** using single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchmap.jp [researchmap.jp]
- 2. First Direct Insight into the Local Environment and Dynamics of Water Molecules in the Whewellite Mineral Phase: Mechanochemical Isotopic Enrichment and High-Resolution ^{17}O and ^2H NMR Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msaweb.org [msaweb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystallography of Whewellite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087421#whewellite-crystal-system-and-space-group\]](https://www.benchchem.com/product/b087421#whewellite-crystal-system-and-space-group)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com